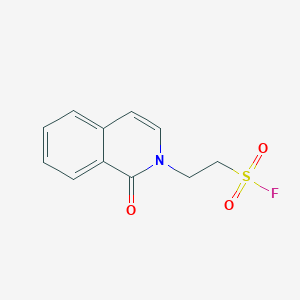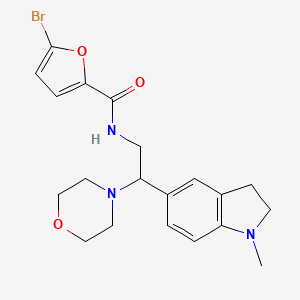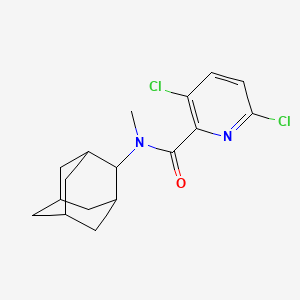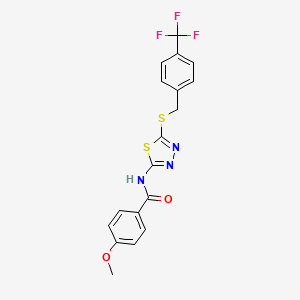![molecular formula C21H20N2OS B2832543 N-(4-isopropylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide CAS No. 685108-40-1](/img/structure/B2832543.png)
N-(4-isopropylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-isopropylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide” is a derivative of indole 2 and 3-carboxamides . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
The synthesis of indole 2 and 3-carboxamide derivatives involves several steps . The indole molecule has seven positions to accommodate different substitutions . Thus, the new derivatives of the indole can be synthesized according to these seven positions .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction is crucial in the chemical reactions involving these compounds .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Research on thieno[3,2-b]indole derivatives has demonstrated their significance in the synthesis of heterocyclic compounds. A study highlighted the synthesis and biological activity of thieno[3,2-b]indole derivatives, which involved extending the application of a reaction to synthesize various thieno[3,2-b]indoles. These compounds were analyzed for their antiviral activity, indicating their potential in medicinal chemistry (Grinev et al., 1982).
Potential Biological Activities
Thieno-indole derivatives have been studied for their biological activities. For instance, indazole- and indole-carboxamides, closely related to the thieno-indole structure, were discovered as potent inhibitors of monoamine oxidase B, showcasing the therapeutic potential of such compounds in neurodegenerative diseases (Tzvetkov et al., 2014).
Chemical Synthesis and Applications
In the context of synthetic chemistry, research has focused on the development of novel synthetic routes for thieno-indole derivatives. One study described a new method for synthesizing thieno[3, 2-b]pyrrole derivatives, which are structurally related to thieno-indoles and are of interest for their potential biological activities (Shvedov et al., 1970).
Advanced Materials and Catalysis
Thieno-indole compounds have also been investigated for their applications in materials science and catalysis. For example, gold-catalyzed intramolecular hydroamination of terminal alkynes in aqueous media was studied, providing an efficient and regioselective synthesis route for indole-1-carboxamides, demonstrating the versatility of thieno-indole frameworks in catalytic processes (Ye et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-N-(4-propan-2-ylphenyl)thieno[2,3-b]indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-13(2)14-8-10-15(11-9-14)22-20(24)19-12-17-16-6-4-5-7-18(16)23(3)21(17)25-19/h4-13H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMECEIZBEZIWSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2832464.png)

![3-Pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2832471.png)
![1-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2832473.png)

![2-[(Tert-butylamino)methyl]-4-chlorophenol](/img/structure/B2832475.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2832477.png)
![3-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B2832478.png)
![N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2832479.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride](/img/structure/B2832482.png)
